N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)methanesulfonamide
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Overview
Description
. This compound features a piperidine ring substituted with a pyrazin-2-yloxy group and a methanesulfonamide moiety, making it a unique candidate for further scientific exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)methanesulfonamide typically involves multiple steps, starting with the formation of the piperidine ring One common approach is the reaction of piperidine with pyrazin-2-ol under acidic conditions to form the pyrazin-2-yloxy-piperidine intermediate
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of various substituted piperidine derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic applications.
Medicine: It may serve as a lead compound for drug development, particularly in the treatment of diseases involving the central nervous system.
Industry: Its unique chemical properties make it suitable for use in various industrial applications, such as in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds share structural similarities and may exhibit similar biological activities.
Other sulfonamide derivatives: Compounds with similar functional groups can be compared to understand the unique properties of this compound.
Uniqueness: N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)methanesulfonamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular architecture makes it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-(3-pyrazin-2-yloxypiperidin-1-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c1-16(22(2,19)20)10-13(18)17-7-3-4-11(9-17)21-12-8-14-5-6-15-12/h5-6,8,11H,3-4,7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCZTPNAJPTCQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)OC2=NC=CN=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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